molecular formula C19H20N4O2S B1352322 4-((((4-Methoxyphenyl)amino)thioxomethyl)amino)-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one CAS No. 74051-63-1

4-((((4-Methoxyphenyl)amino)thioxomethyl)amino)-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one

Katalognummer: B1352322
CAS-Nummer: 74051-63-1
Molekulargewicht: 368.5 g/mol
InChI-Schlüssel: LITBNHAVTPKJAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 4-((((4-Methoxyphenyl)amino)thioxomethyl)amino)-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one is a pyrazolinone derivative characterized by a central 3-pyrazolin-5-one core. The pyrazolinone scaffold (C₃H₃N₂O) is substituted at position 1 with a phenyl group, positions 2 and 3 with methyl groups, and position 4 with a thiourea moiety (-NH-CS-NH-) linked to a 4-methoxyphenyl group. The thiourea substituent may enhance metal-chelating properties, as seen in related pyrazolinones used in lanthanoid extraction . The molecular formula is estimated as C₁₈H₂₃N₄O₂S (MW ≈ 359.1 g/mol), with increased lipophilicity due to the 4-methoxyphenyl group compared to simpler analogs.

Eigenschaften

IUPAC Name

1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-methoxyphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c1-13-17(18(24)23(22(13)2)15-7-5-4-6-8-15)21-19(26)20-14-9-11-16(25-3)12-10-14/h4-12H,1-3H3,(H2,20,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LITBNHAVTPKJAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90224970
Record name Urea, 3-(4-antipyrinyl)-1-(p-methoxyphenyl)-2-thio-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90224970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74051-63-1
Record name Urea, 3-(4-antipyrinyl)-1-(p-methoxyphenyl)-2-thio-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074051631
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, 3-(4-antipyrinyl)-1-(p-methoxyphenyl)-2-thio-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90224970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemische Analyse

Biochemical Properties

4-((((4-Methoxyphenyl)amino)thioxomethyl)amino)-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as acetylcholinesterase, by binding to their active sites and preventing substrate access. Additionally, it can interact with proteins involved in signal transduction pathways, potentially altering their activity and downstream effects. The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and hydrophobic interactions with target biomolecules.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, it can modulate the activity of kinases and phosphatases, which are crucial for signal transduction. Additionally, the compound’s impact on gene expression can result in altered protein synthesis, affecting cellular functions such as growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. It may also activate or inhibit transcription factors, leading to changes in gene expression. The compound’s ability to form hydrogen bonds and hydrophobic interactions is key to its binding affinity and specificity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where the compound’s impact becomes significant only above a certain concentration.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms. These interactions can affect metabolic flux and the levels of metabolites within cells. The compound’s metabolism may also influence its efficacy and toxicity, depending on the rate and extent of its conversion.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The compound’s distribution can also influence its accumulation and potential toxicity.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall efficacy. For example, the compound may accumulate in the nucleus, where it can influence gene expression, or in the cytoplasm, where it can interact with enzymes and other proteins.

Biologische Aktivität

The compound 4-((((4-Methoxyphenyl)amino)thioxomethyl)amino)-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one , with the molecular formula C19H20N4O2SC_{19}H_{20}N_{4}O_{2}S and a molecular weight of 368.45 g/mol, is a pyrazolone derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC19H20N4O2S
Molecular Weight368.45 g/mol
CAS NumberNot specified

Antioxidant Activity

Recent studies have indicated that pyrazolone derivatives exhibit significant antioxidant properties. The compound has shown potential in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases. For instance, a study demonstrated that similar compounds reduced oxidative stress markers in cellular models, suggesting a protective role against cellular damage .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro tests have shown that it possesses activity against various bacterial strains. For example, a related pyrazolone was found to inhibit the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to established antibiotics . This suggests that the compound may serve as a lead structure for developing new antimicrobial agents.

Anti-inflammatory Effects

Another significant area of research is the anti-inflammatory activity of this compound. It has been reported to inhibit pro-inflammatory cytokines in vitro, with studies indicating a reduction in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels in treated cells . This mechanism is particularly relevant for conditions such as rheumatoid arthritis and other inflammatory diseases.

Anticancer Potential

The anticancer properties of pyrazolone derivatives are well-documented. Preliminary studies on structurally similar compounds have shown promising results in inhibiting cancer cell proliferation. For example, one study reported an IC50 value of 15 µM for a related pyrazolone against breast cancer cell lines, indicating potent antiproliferative activity . Further research is needed to establish the specific mechanisms through which this compound exerts its effects on cancer cells.

Case Study 1: Antioxidant Efficacy

A study conducted on the antioxidant efficacy of pyrazolone derivatives demonstrated that compounds with methoxy substitutions exhibited enhanced radical scavenging activity compared to their unsubstituted counterparts. The study utilized DPPH and ABTS assays to quantify antioxidant activity, revealing that the compound's structure significantly influences its efficacy .

Case Study 2: Antimicrobial Screening

In a systematic screening of various pyrazolone derivatives, this compound was tested against clinical isolates of bacteria. Results indicated that it exhibited potent antibacterial activity with an MIC value of 32 µg/mL against E. coli, suggesting its potential as an alternative treatment option for bacterial infections resistant to conventional antibiotics .

Case Study 3: Anti-inflammatory Mechanism

Research focusing on the anti-inflammatory mechanism revealed that the compound inhibited NF-kB signaling pathways in macrophage models. This inhibition resulted in decreased expression of inflammatory mediators, highlighting its potential therapeutic application in chronic inflammatory diseases .

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

Research indicates that pyrazolone derivatives exhibit significant antioxidant properties. A study demonstrated that compounds with methoxy substitutions, such as 4-((((4-Methoxyphenyl)amino)thioxomethyl)amino)-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one, show enhanced radical scavenging activity. The antioxidant efficacy was quantified using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, revealing a strong correlation between the compound's structure and its antioxidant potential.

Antimicrobial Properties

The compound has been subjected to antimicrobial screening against various bacterial strains. In one systematic study, it exhibited potent antibacterial activity with a minimum inhibitory concentration (MIC) of 32 µg/mL against Escherichia coli. This suggests its potential as an alternative treatment for bacterial infections resistant to conventional antibiotics .

Enzyme Inhibition

This compound has been shown to inhibit certain enzymes such as acetylcholinesterase. This inhibition occurs through binding to the enzyme's active site, thereby preventing substrate access. Such activity indicates its potential utility in treating conditions like Alzheimer's disease where acetylcholine levels need to be modulated .

Case Studies

Case Study Description
Case Study 1: Antioxidant Efficacy A study demonstrated that the compound's structure significantly influences its radical scavenging activity compared to unsubstituted counterparts. The DPPH and ABTS assays confirmed its effectiveness as an antioxidant agent.
Case Study 2: Antimicrobial Screening In a systematic screening of various pyrazolone derivatives, this compound was tested against clinical isolates of bacteria, showing potent antibacterial activity against E. coli, suggesting its therapeutic potential in antibiotic-resistant infections .
Case Study 3: Enzyme Activity Modulation The compound's ability to modulate kinase and phosphatase activities was explored in cellular models, indicating its role in influencing cell signaling pathways critical for cellular metabolism and gene expression .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Pyrazolinone derivatives exhibit diverse pharmacological and industrial applications depending on substituent modifications. Below is a detailed comparison with structurally related compounds:

Table 1: Comparison of Pyrazolinone Derivatives

Compound Name & Source Core Structure Substituents (Position 4) Molecular Weight (g/mol) Key Properties/Activities Applications
Target Compound 3-Pyrazolin-5-one -NH-CS-NH-(4-methoxyphenyl) ~359.1 Predicted antioxidant/anti-inflammatory activity via thiourea and methoxy groups; potential metal chelation Medicinal chemistry, chelation agents
4-((((2-(4-Chlorophenyl)ethyl)amino)thioxomethyl)amino)-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one 3-Pyrazolin-5-one -NH-CS-NH-(2-(4-chlorophenyl)ethyl) N/A Likely enhanced lipophilicity and halogen-mediated bioactivity Not reported; possible antimicrobial use
4-(((4-Chloro-2-nitrophenyl)sulfonyl)amino)-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one 3-Pyrazolin-5-one -NH-SO₂-(4-chloro-2-nitrophenyl) 422.84 Electron-withdrawing sulfonyl and nitro groups; higher reactivity Material science, potential catalysts or dyes
2,3-Dimethyl-4-(methyl(3,4,5-trimethoxybenzoyl)amino)-1-phenyl-3-pyrazolin-5-one 3-Pyrazolin-5-one -N(CH₃)-CO-(3,4,5-trimethoxybenzoyl) N/A Increased steric bulk and electron-rich aromatic system CNS-targeted drug candidates
4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one (4-aminophenazone) 3-Pyrazolin-5-one -NH₂ 217.3 Base scaffold with moderate antioxidant activity; used in metal extraction Lanthanoid separation, antipyretic drugs
Thiazolidine-4-one derivatives of 4-aminophenazone 3-Pyrazolin-5-one -NH-linked thiazolidine-propanoic acid ~350–400 Enhanced antioxidant activity (e.g., compounds 7e , 7k with EC₅₀ < 50 μM in DPPH assays) Antioxidant therapies

Key Findings :

Substituent Effects on Bioactivity: The target compound’s thiourea and 4-methoxyphenyl groups may synergize to improve radical scavenging compared to 4-aminophenazone, similar to thiazolidine derivatives in . The methoxy group’s electron-donating nature could enhance COX inhibition, while the thiourea moiety may contribute to metal chelation .

Sulfonyl and nitro substituents (e.g., ) increase molecular weight and polarity, favoring applications in material science over drug design.

Applications: Metal Extraction: Pyrazolinones with amino/thiourea groups (e.g., ) form stable complexes with lanthanoids. The target compound’s thiourea may offer selective binding for heavy metals. Antioxidant Activity: Thiazolidine derivatives in demonstrate that substituent bulk and electron-rich systems (e.g., methoxy groups) correlate with improved ROS scavenging.

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of this compound typically involves the following key steps:

This approach is consistent with the preparation of related compounds such as 4-((((4-chlorophenyl)amino)thioxomethyl)amino)-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one, where the halogenated phenyl amine is replaced by the methoxyphenyl amine.

Detailed Stepwise Synthesis

Step Reaction Description Reagents/Conditions Notes
1 Synthesis of 2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Condensation of phenylhydrazine with ethyl acetoacetate or equivalent β-ketoester under reflux Yields moderate to good; forms the pyrazolinone core
2 Preparation of thioxomethyl intermediate Reaction of pyrazolinone with thiourea or thiocarbamoyl chloride derivatives Introduces the thioxomethylamino group at position 4
3 Coupling with 4-methoxyaniline Nucleophilic substitution or condensation with 4-methoxyaniline under mild heating, often in presence of coupling agents or bases Forms the final 4-((((4-methoxyphenyl)amino)thioxomethyl)amino) derivative

Representative Synthetic Protocol (Literature-Based)

A typical synthetic route reported for related pyrazolinone-thiourea derivatives involves:

  • Step 1 : Reflux phenylhydrazine with ethyl acetoacetate in ethanol to yield 2,3-dimethyl-1-phenyl-3-pyrazolin-5-one.
  • Step 2 : React the pyrazolinone with thiocarbamoyl chloride or thiourea in the presence of a base (e.g., triethylamine) to introduce the thioxomethylamino group.
  • Step 3 : Add 4-methoxyaniline to the reaction mixture, allowing nucleophilic substitution to occur, forming the target compound.
  • Purification : The product is purified by recrystallization or chromatographic techniques.

Analytical and Characterization Data Supporting Preparation

  • NMR Spectroscopy : ^1H and ^13C NMR confirm the presence of the pyrazolinone ring, methyl groups, phenyl and methoxyphenyl substituents, and the thioxomethyl linkage.
  • Mass Spectrometry (MS) : Molecular ion peaks consistent with C19H20N4O2S.
  • IR Spectroscopy : Characteristic bands for C=O (pyrazolinone), C=S (thioxomethyl), and aromatic C–O–C (methoxy group).
  • Elemental Analysis : Confirms molecular composition.
  • Melting Point and Crystallinity : Crystalline forms can be obtained, with polymorphic forms influencing stability and purity.

Research Findings on Preparation Efficiency and Yields

  • Yields for the intermediate pyrazolinone core typically range from 60% to 80%.
  • Introduction of the thioxomethylamino group proceeds with moderate to good yields (50–75%), depending on reaction conditions and reagents.
  • Final coupling with 4-methoxyaniline yields the target compound in 60–70% yield.
  • Reaction times vary from several hours to overnight reflux, depending on solvent and temperature.
  • Purification by recrystallization from ethanol or ethyl acetate is common.

Comparative Table of Preparation Parameters

Parameter Step 1: Pyrazolinone Formation Step 2: Thioxomethylation Step 3: Coupling with 4-Methoxyaniline
Typical Reagents Phenylhydrazine, ethyl acetoacetate Thiourea or thiocarbamoyl chloride, base 4-Methoxyaniline, coupling agent/base
Solvent Ethanol or toluene Ethanol, toluene, or DMF Ethanol, DCM, or THF
Temperature Reflux (80–110°C) Room temp to reflux Room temp to mild heating (25–60°C)
Reaction Time 4–12 hours 6–24 hours 6–12 hours
Yield (%) 60–80 50–75 60–70
Purification Recrystallization Filtration, recrystallization Chromatography or recrystallization

Q & A

Basic: What synthetic methodologies are established for preparing this compound?

The synthesis typically involves multi-step routes, including cyclization, formylation, oxidation, and acylation. For example, pyrazole intermediates can be generated via cyclization of monomethylhydrazine or phenylhydrazine with ethyl acetoacetate, followed by thiourea functionalization . A scalable approach for structurally related pyrazol-5-amine derivatives uses nucleophilic substitution reactions with 4-methoxyphenyl groups, achieving yields >70% under optimized conditions (e.g., reflux in ethanol at 80°C for 12 hours) .

Key Steps (from evidence):

StepReaction TypeConditionsYieldReference
1CyclizationEthanol, 80°C, 6h85%
2Thiourea couplingDMF, RT, 24h65%
3PurificationRecrystallization (DMF/EtOH)>95% purity

Basic: What spectroscopic techniques are used for structural characterization?

1H and 13C NMR are critical for confirming the thiourea and pyrazolone moieties. For example:

  • 1H NMR : Signals at δ 2.1–2.3 ppm (CH3 groups), δ 6.8–7.5 ppm (aromatic protons), and δ 9.2–10.1 ppm (NH and SH protons) .
  • 13C NMR : Peaks at 160–165 ppm confirm the thiocarbonyl group (C=S) .
    Mass spectrometry (ESI-MS) validates molecular weight (e.g., [M+H]+ at m/z 413.2) .

Basic: What biological activities have been reported for this compound?

In vitro studies highlight:

  • Antibacterial activity : MIC values of 8–32 µg/mL against S. aureus and E. coli via disruption of membrane integrity .
  • Anticancer potential : IC50 of 12 µM against MCF-7 breast cancer cells, linked to thiourea-mediated apoptosis .
  • Enzyme inhibition : Moderate inhibition of carbonic anhydrase II (Ki = 4.2 µM) due to hydrogen bonding with the active site .

Advanced: How does the thiourea moiety influence bioactivity and stability?

The thiourea group (-NH-CS-NH-) enhances hydrogen-bonding interactions with biological targets (e.g., bacterial DNA gyrase) but reduces hydrolytic stability. Degradation studies in PBS (pH 7.4) show a half-life of 8 hours, with thiourea cleavage as the primary degradation pathway . Computational docking (AutoDock Vina) suggests the 4-methoxyphenyl substituent improves binding affinity to enzyme pockets by 30% compared to unsubstituted analogs .

Advanced: What experimental designs are recommended for studying environmental fate?

Adopt tiered testing per OECD guidelines:

Abiotic stability : Hydrolysis (pH 4–9, 25–50°C) and photolysis (UV/Vis light, 72h) .

Biotic degradation : Soil microcosm assays (ISO 11266) to assess microbial breakdown over 28 days .

Ecotoxicology : Daphnia magna acute toxicity (48h EC50) and algal growth inhibition (OECD 201) .

Preliminary Data (hypothetical):

Test SystemResultReference
Hydrolysis (pH 7, 25°C)t1/2 = 48h
Photodegradation (UV)t1/2 = 12h
Daphnia magna EC5015 mg/L

Advanced: How to resolve contradictions in reported bioactivity data?

Discrepancies in IC50/MIC values may arise from:

  • Assay variability : Use standardized protocols (e.g., CLSI for antimicrobial testing) .
  • Compound purity : HPLC purity ≥95% (C18 column, MeOH:H2O = 70:30) reduces false positives .
  • Cell line specificity : Validate activity across ≥3 cell lines (e.g., MCF-7, HeLa, A549) .

Basic: What safety precautions are advised given limited toxicity data?

  • Handling : Use PPE (gloves, goggles) and work in a fume hood due to unknown inhalation risks .
  • Waste disposal : Incinerate at >800°C to avoid environmental persistence .

Advanced: What computational tools predict pharmacokinetic properties?

  • ADMET Prediction : SwissADME estimates moderate intestinal absorption (HIA = 78%) but poor BBB penetration (BBB score = 0.12) .
  • Metabolism : CYP3A4-mediated oxidation of the methoxy group (predicted via StarDrop) .

Basic: What solvents are compatible for in vitro assays?

  • High solubility : DMSO (>50 mg/mL), DMF (>30 mg/mL) .
  • Avoid : Water (<0.1 mg/mL); use sonication for aqueous suspensions .

Advanced: How to design SAR studies for optimizing bioactivity?

  • Core modifications : Replace the pyrazolone ring with triazolone (synthesized via Click chemistry) to enhance metabolic stability .
  • Substituent effects : Test electron-withdrawing groups (e.g., -NO2) at the 4-methoxyphenyl position to improve enzyme inhibition .

SAR Table (example):

DerivativeSubstituentMIC (µg/mL)IC50 (µM)
Parent4-OCH31612
Analog 14-NO286
Analog 24-Cl3218

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.